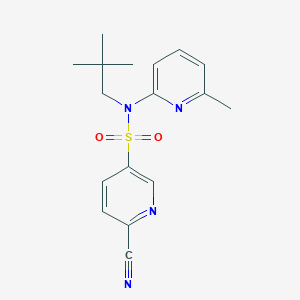

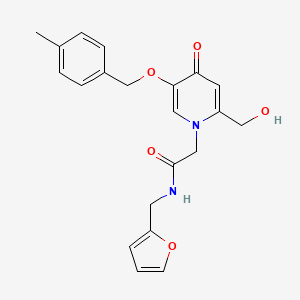

N-(2-((6-甲氧基-3,4-二氢异喹啉-2(1H)-基)磺酰基)乙基)-3,3-二苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction :The compound of interest belongs to a class of chemicals that include derivatives of isoquinoline, a structural framework that is significant in medicinal chemistry due to its biological and pharmaceutical applications. These compounds have been studied for various biological activities and synthetic methods have been developed to enhance their properties and applications.

Synthesis Analysis :The synthesis of similar compounds involves multiple steps including the formation of the isoquinoline derivative followed by sulfonylation and alkylation reactions. The synthesis typically starts from precursors such as 4-methoxyphenyl or quinazolinone derivatives, which are further processed through reactions like cyclization and sulfonylation to produce the desired isoquinoline sulfonamides (Hayun et al., 2012).

Molecular Structure Analysis :The molecular structure of related compounds has been characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry. These studies help confirm the identity of the synthesized compounds and provide detailed information on their molecular framework (Hayun et al., 2012).

Chemical Reactions and Properties :The chemical reactions involving these compounds include cyclization reactions, sulfonylation, and alkylation, which are critical for constructing the isoquinoline core and introducing various functional groups. The properties of these compounds, such as reactivity and stability, are influenced by the substituents on the isoquinoline nucleus and the sulfonyl group (Xu Liu et al., 2016).

科学研究应用

天然产物合成

该化合物在环境温度下使用 DDQ 氧化和随后用 (n-Bu)₃SnCN 捕获 N-酰基/磺酰亚胺离子,实现了对 N-酰基/磺酰 1,2,3,4-四氢异喹啉 (THIQ) 的温和且高效的无金属氧化性 α-氰化反应 。通过使用易于去除的 N-酰基/磺酰基作为保护基团,该方法在天然产物合成中具有广泛的应用。例如,它已被用于短短三步高效完成 (±)-槐花碱的正式全合成。

生物活性天然产物

α-取代-1,2,3,4-四氢异喹啉 (THIQ) 是各种生物活性天然产物和药物化合物中常见的结构单元。值得注意的例子包括:

属性

IUPAC Name |

N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O4S/c1-33-25-13-12-24-20-29(16-14-23(24)18-25)34(31,32)17-15-28-27(30)19-26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,26H,14-17,19-20H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLJSUWJWYLOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484962.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2484964.png)

![2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2484966.png)

![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-ynamide](/img/structure/B2484970.png)

![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)

![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B2484979.png)

![4-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2484981.png)